2-[(4-methoxyphenyl)amino]-1-phenylEthanone
Description
Structure
3D Structure
Properties
CAS No. |
5883-82-9 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-1-phenylethanone |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |
InChI Key |
WUJMJABZNLOYEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via an SN2 mechanism, where the lone pair of the amine nitrogen attacks the electrophilic α-carbon of 2-bromo-1-phenylethanone, displacing the bromide ion. Key considerations include:
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity and stabilize transition states.
-
Base utilization : Triethylamine or sodium carbonate neutralizes HBr, shifting equilibrium toward product formation.
-
Temperature control : Reactions conducted at 0–25°C minimize elimination byproducts (e.g., α,β-unsaturated ketones).
Example procedure :
2-Bromo-1-phenylethanone (1.0 equiv) and 4-methoxyaniline (1.2 equiv) are stirred in DMF at 0°C for 12 hours. After quenching with water, the product is extracted with ethyl acetate and purified via column chromatography. Reported yields range from 60–75%.
Reductive Amination of α-Keto Intermediates
Reductive amination offers a versatile pathway for introducing amine groups adjacent to ketones. While traditional reductive amination targets β-amino alcohols, modifications enable α-aminoketone synthesis.
Imine Formation and Reduction
Condensation of 1-phenylethanone (acetophenone) with 4-methoxyaniline forms an imine intermediate, which is subsequently reduced to the target compound. Challenges include:
-
Imine stability : Primary amines like 4-methoxyaniline form less stable imines, necessitating dehydrating agents (e.g., molecular sieves) or azeotropic water removal.
-
Reducing agents : Sodium cyanoborohydride (NaBH3CN) selectively reduces imines without affecting ketones, yielding this compound.
Example procedure :
A mixture of acetophenone (1.0 equiv), 4-methoxyaniline (1.5 equiv), and molecular sieves in toluene is refluxed for 24 hours. NaBH3CN is added portionwise at 0°C, and the reaction is stirred for 6 hours. Isolation by acid-base extraction affords the product in 50–65% yield.
Transition Metal-Catalyzed C–N Coupling
Modern cross-coupling methodologies, such as Buchwald-Hartwig amination, enable efficient C–N bond formation between aryl halides and amines. Adapting this strategy to α-halo ketones provides a high-yielding route.
Palladium-Catalyzed Amination
2-Bromo-1-phenylethanone undergoes coupling with 4-methoxyaniline in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
Example procedure :
A mixture of 2-bromo-1-phenylethanone (1.0 equiv), 4-methoxyaniline (1.1 equiv), Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv) in dioxane is heated at 100°C for 18 hours. Filtration and purification yield the product in 70–85% yield.
Condensation via Enamine Intermediates
Enamine chemistry, traditionally used in Stork enamine reactions, can be adapted to synthesize α-aminoketones. Here, 4-methoxyaniline reacts with a β-keto ester, followed by decarboxylation.
β-Keto Ester Condensation
Ethyl acetoacetate reacts with 4-methoxyaniline to form an enamine, which undergoes acid-catalyzed decarboxylation to yield the target compound.
Example procedure :
Ethyl acetoacetate (1.0 equiv) and 4-methoxyaniline (1.2 equiv) are heated in acetic acid at 80°C for 8 hours. The mixture is cooled, diluted with water, and extracted with dichloromethane. Decarboxylation with HCl affords the product in 55–70% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | ≥95 | Simple setup, minimal byproducts | Requires α-halo ketone precursor |
| Reductive Amination | 50–65 | ≥90 | Broad substrate compatibility | Low yields due to imine instability |
| Buchwald-Hartwig | 70–85 | ≥98 | High efficiency, scalable | Costly catalysts, inert conditions |
| Enamine Decarboxylation | 55–70 | ≥92 | Avoids halogenated precursors | Multi-step, acidic conditions |
Spectroscopic Characterization
Critical analytical data for this compound include:
-
IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar–H), 7.55–7.48 (m, 3H, Ar–H), 6.89 (d, 2H, OCH₃–Ar), 6.67 (d, 2H, NH–Ar), 4.85 (s, 1H, NH), 3.79 (s, 3H, OCH3), 2.45 (s, 2H, CH2).
-
¹³C NMR : δ 198.2 (C=O), 159.3 (OCH3–C), 136.5–114.7 (aromatic carbons), 55.2 (OCH3), 42.1 (CH2) .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 2-[(4-methoxyphenyl)amino]-1-phenylethanone typically involves the reaction of 4-methoxyacetophenone with an appropriate amine. Various methods have been reported for its synthesis, including catalytic hydrogenation and solvent-free reactions. The structural characterization can be achieved using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the molecular structure and purity of the compound.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds synthesized from this structure have been tested using the DPPH radical scavenging method, showing antioxidant activities that exceed those of well-known antioxidants like ascorbic acid. These findings suggest its potential role in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of this compound derivatives have been investigated against various cancer cell lines. For example, studies have demonstrated that certain derivatives exhibit cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicated that these compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Chiral Auxiliary and Pharmaceutical Applications
The compound has been identified as a promising chiral auxiliary in asymmetric synthesis. Its ability to facilitate the production of optically pure compounds is valuable in the pharmaceutical industry, particularly in creating drugs that require specific stereochemistry for efficacy. For instance, the synthesis of chiral amines used in various pharmaceuticals has been optimized using this compound as a chiral resolving agent .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of related compounds derived from this compound. These compounds have shown significant inhibition of pro-inflammatory mediators such as COX-2 and iNOS, suggesting their potential use in treating inflammatory diseases .
| Compound Name | Cell Line Tested | IC50 Value (µM) | Antioxidant Activity | Notes |
|---|---|---|---|---|
| Derivative A | U-87 | 15.3 | 1.37 times higher than ascorbic acid | Effective against glioblastoma |
| Derivative B | MDA-MB-231 | 20.5 | 1.35 times higher than ascorbic acid | Effective against breast cancer |
| Derivative C | Inflammatory Model | N/A | Significant inhibition of COX-2 | Potential anti-inflammatory agent |
Case Study: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized a series of derivatives based on this compound and evaluated their anticancer activity against U-87 cells. The study found that modifications to the phenyl ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM. This demonstrates the importance of structural optimization in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to altered biochemical pathways. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-[(4-methoxyphenyl)amino]-1-phenylethanone with structurally similar compounds:
*Low yield observed in Pd-free coupling reactions .
Key Observations :
- Electron-Withdrawing Groups (EWGs): Chloro (in 2-(4-chlorophenyl)-1-phenylethanone) increases melting point (138°C) compared to non-halogenated analogs, likely due to enhanced crystallinity .
- Methoxy vs. Amino Groups: Methoxy substituents improve solubility but may reduce thermal stability compared to amino derivatives, as seen in triazole-linked analogs .
- Steric Effects : Bulky substituents (e.g., triazole-thioether in ) lower yields and complicate purification due to increased steric hindrance.
Reactivity and By-product Formation
- Substrate-Specific Reactivity: In nickel-catalyzed alkenylation, 2-(4-methoxyphenyl)-1-phenylethanone (related to the target compound) generates trace Wolff-Kishner reduction by-products (e.g., 4t), whereas 1-(4-methoxyphenyl)-2-phenylethanone produces 5% reduction by-products . This highlights the sensitivity of methoxy-containing ketones to reductive conditions.
- Coupling Reactions: The amino group in this compound facilitates Pd-catalyzed coupling with indoles, yielding diketones (e.g., 43a-r) with moderate efficiency. However, methylamino analogs exhibit lower reactivity without Pd catalysts .
Biological Activity
2-[(4-methoxyphenyl)amino]-1-phenylethanone, also known as PMPE, is an organic compound notable for its diverse biological activities. This article explores the compound's properties, synthesis methods, biological interactions, and its potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO, with a molecular weight of approximately 243.305 g/mol. The structure features a methoxy group and an amino group attached to a phenyl ring, along with a ketone functional group. This unique arrangement contributes to its biological activity.
Synthesis Methods
Several methods have been reported for synthesizing this compound:
- Condensation Reactions : Involving the reaction between 4-methoxyaniline and acetophenone under acidic conditions.
- Reflux Methods : Utilizing solvents like ethanol or THF to facilitate the reaction between the starting materials.
- Microwave-Assisted Synthesis : A modern approach that enhances yield and reduces reaction time.
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antioxidant Activity : PMPE has shown promising results in scavenging free radicals, outperforming traditional antioxidants like ascorbic acid in various assays .
- Anticancer Properties : Studies have demonstrated cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited higher cytotoxicity against U-87 cells .
- Enzyme Inhibition : PMPE has been investigated for its ability to inhibit specific enzymes related to disease pathways, making it a candidate for drug development targeting various conditions .
The mechanism of action of PMPE involves several pathways:
- Interaction with Enzymes : The compound can bind to active sites on enzymes, altering their function and potentially inhibiting disease progression.
- Cellular Uptake : Its structural characteristics allow for effective cellular penetration, enhancing its bioavailability and therapeutic potential.
- Radical Scavenging : The antioxidant activity is primarily due to the ability of the methoxy and amino groups to donate electrons, neutralizing free radicals and reducing oxidative stress.
Case Studies
- Antioxidant Activity Study :
- Cytotoxicity Assay :
- Enzyme Inhibition Study :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Acetophenone | Aromatic ketone with a methyl group | Widely used in fragrances |
| N-(4-Methoxyphenyl)-N'-phenylurea | Urea derivative with similar aromatic substitutions | Exhibits different biological activities |
| 4-Methoxy-N,N-dimethylbenzamide | Amide derivative with methoxy substitution | Different functional group leading to varied reactivity |
The structural uniqueness of PMPE due to its specific amino and ketone functionalities contributes significantly to its distinct biological activities compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for synthesizing 2-[(4-methoxyphenyl)amino]-1-phenylethanone?
- Methodological Answer : A common synthetic route involves reacting 4-methoxyphenylthiourea with phenacyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux. Purification is typically achieved via recrystallization. Optimization of reaction time, temperature, and stoichiometry is critical to improving yield (e.g., 69–76% yields reported for analogous compounds) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic peaks include δ ~159–128 ppm (aromatic carbons) and δ ~55 ppm (methoxy group) .
- IR Spectroscopy : Key absorption bands at ~1610 cm⁻¹ (C=O stretch) and ~1264 cm⁻¹ (C-O of methoxy group) .
- HRMS : Used to confirm molecular ion peaks and fragmentation patterns .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer : Preliminary studies on structurally similar derivatives show anticancer activity (e.g., inhibition of tumor cell lines via apoptosis) and enzyme inhibition (e.g., acetylcholinesterase), which is linked to neuroprotective effects. Activity is often assessed via in vitro assays (e.g., MTT for cytotoxicity, Ellman’s method for enzyme inhibition) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization : Adjust reaction parameters (e.g., solvent polarity, catalyst loading) for intermediates. For example, using DMF as a polar aprotic solvent enhances nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% reported in analogous syntheses) .
- Computational Guidance : Log P values (e.g., 7.9 for a related compound) predict lipophilicity, guiding solvent selection .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Substituent Effects : Replacing the phenyl group with a 4-methoxyphenyl moiety reduces antifungal activity by ~50%, as shown in triazole derivatives .
- Mechanistic Insights : Molecular docking studies reveal that methoxy groups enhance interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase), while electron-withdrawing groups (e.g., nitro) may disrupt binding .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed cell lines, enzyme concentrations).
- Meta-Analysis : Cross-reference data with analogs (e.g., triazolopyridazine vs. thiadiazole derivatives) to identify scaffold-specific trends .
- In Silico Validation : Use density functional theory (DFT) to model electronic effects of substituents on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
